N-(3,4-Dimethylphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
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Overview
Description
N-(3,4-Dimethylphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a pyridine ring, and a phenyl group, each contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl and pyridine groups, and the final coupling reactions. Common synthetic routes may include:
Formation of Piperazine Ring: Starting from ethylenediamine and dihaloalkanes under basic conditions.
Introduction of Phenyl Group: Via Friedel-Crafts acylation or alkylation reactions.
Introduction of Pyridine Group: Through nucleophilic substitution reactions using pyridine derivatives.
Final Coupling: Using coupling reagents like EDCI or DCC to form the final amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,4-Dimethylphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-4-(2-hydroxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
- N-(3,4-Dimethylphenyl)-4-(2-chloropyridin-4-yl)-3-oxopiperazine-1-carboxamide
- N-(3,4-Dimethylphenyl)-4-(2-aminopyridin-4-yl)-3-oxopiperazine-1-carboxamide
Uniqueness
N-(3,4-Dimethylphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific advantages in terms of binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-4-5-15(10-14(13)2)21-19(25)22-8-9-23(18(24)12-22)16-6-7-20-17(11-16)26-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOPUYMCMMQAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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